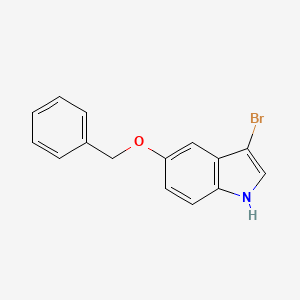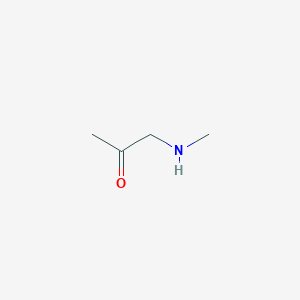![molecular formula C10H11NO3 B1626324 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 78987-20-9](/img/structure/B1626324.png)
3-[(2-Methylphenyl)amino]-3-oxopropanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid, have been efficiently reacted with various terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives. This synthesis involves the use of palladium and copper(I) iodide catalysts, providing a method for producing various acetic acid derivatives (Kobayashi et al., 2008).
Chemoenzymatic Reductions
D-Lactate dehydrogenase from Staphylococcus epidermidis can reduce a broad spectrum of 2-oxo acids, which are challenging for transition-metal-catalyzed reactions, with high enantioselectivity. This process provides a route to obtain enantiomerically pure phenyllactic acids, including derivatives of 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).
Bioanalytical Methods
A novel molecule, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, demonstrating potent acetylcholinesterase inhibition, has been analyzed using a developed bioanalytical method. This method, validated following the USFDA guidelines, included in vitro metabolite identification, offering insights into drug development and stability in human plasma (Nemani et al., 2018).
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 3-[(2-hydroxyphenyl)amino]butanoic acids showed notable antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Isoindolone Derivatives
3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was synthesized through a solvent-free method. This compound is a novel isoindolone derivative with potential biological activities, demonstrating the versatility of 3-oxopropanoic acid derivatives in synthesizing bioactive compounds (Csende et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXBFLEXYCRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506144 | |
| Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylanilino)-3-oxopropanoic acid | |
CAS RN |
78987-20-9 | |
| Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)





![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)
![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)



